6-Iodoquinazoline
Overview
Description
Synthesis Analysis
The synthesis of 6-Iodoquinazoline derivatives has been reported in several studies . For instance, one study described the design and synthesis of 15 new 1-alkyl-6-iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors . Another study reported the synthesis of 4-chloro-6-iodoquinazoline .Molecular Structure Analysis
The molecular structure of 6-Iodoquinazoline consists of a quinazoline core with an iodine atom at the 6-position . The structure of this compound has been confirmed using spectral data .Chemical Reactions Analysis
6-Iodoquinazoline can undergo various chemical reactions. For example, it can be used as a starting material for the synthesis of other compounds . In one study, amination of 4-chloro-2-(furan-2-yl)-6-iodoquinazoline with isopropylamine in propan-2-ol followed by Suzuki-Miyaura cross-coupling of 2-(furan-2-yl)-6-iodo-N-isopropylquinazoline with arylboronic acids in the presence of palladium acetate and potassium carbonate in aqueous dioxane under reflux was reported .Physical And Chemical Properties Analysis
6-Iodoquinazoline has a boiling point of 329.1°C at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Evaluation of Antifungal Activity : 6-Iodoquinazoline derivatives demonstrate notable antifungal properties. A study by El-Hashash et al. (2015) synthesized a novel group of 6-iodoquinazolin-4(3H)-one derivatives, which were preliminarily evaluated for their fungicidal activities (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).
- Antimicrobial Screening of Quinazoline Derivatives : Research by Mosaad et al. (2004) found that 2-(4-chlorophenyl)-6-iodoquinazoline derivatives displayed significant activity against various strains of bacteria and fungi (Mosaad, Mohammed, Ahmed, & Abdel-Hamide, 2004).
- Broad-Spectrum Antimicrobial Activity : Alafeefy et al. (2011) synthesized a series of 6-iodo-2-thienylquinazolin-4(3H)-one and its analogs, observing remarkable broad-spectrum antimicrobial activity (Alafeefy, El-Azab, Mohamed, Bakhat, & Abdel-Hamid, 2011).
Antitumor Activity
- In Vitro Cytotoxic Activity : A 2022 study by Pérez-Fehrmann et al. evaluated the cytotoxic activity of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives on human cancer cell lines, finding several compounds with significant activity (Pérez-Fehrmann, Kesternich, Puelles, Quezada, Salazar, Christen, Castillo, Cárcamo, Castro-Alvarez, & Nelson, 2022).
- Synthesis and Antitumor Evaluation : Another study by Hekal & Abu El‐Azm (2018) synthesized 6-iodo-2-undecylquinazolin-4(3H)-ones and evaluated their antitumor activity against various human tumor cell lines, with some compounds showing broad-spectrum antitumor activity (Hekal & Abu El‐Azm, 2018).
Safety And Hazards
6-Iodoquinazoline is associated with certain safety hazards. It has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H332-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-iodoquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJDQJLSUDXUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700830 | |
Record name | 6-Iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoquinazoline | |
CAS RN |
848841-54-3 | |
Record name | 6-Iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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